molecular formula C17H14O4 B1201663 10-Propionyl dithranol CAS No. 75464-10-7

10-Propionyl dithranol

Cat. No. B1201663
Key on ui cas rn: 75464-10-7
M. Wt: 282.29 g/mol
InChI Key: KRTYVWKREPCSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755530

Procedure details

To a suspension of 56.6 g (0.25 mole) of purified anthralin in 1750 cm3 of anhydrous toluene, there are added at ambient temperature 27.3 cm3 of anhydrous pyridine (0.34 mole) and then, slowly, over about a 20 minute period, 26.2 cm3 of propionyl chloride (0.3 mole) are added. The mixture is then heated to 85° C. for about 1 hour. After return to ambient temperature, there are added to the reaction mixture 27.3 cm3 of pyridine and 26.2 cm3 of propionyl chloride. This mixture is then heated for 1 hour at a temperature of about 85° C.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
26.2 mL
Type
reactant
Reaction Step Three
Quantity
27.3 mL
Type
reactant
Reaction Step Four
Quantity
26.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[CH2:17][C:11]3[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:10]=3[C:8](=[O:9])[C:4]2=[C:5]([OH:7])[CH:6]=1.N1C=CC=CC=1.[C:24](Cl)(=[O:27])[CH2:25][CH3:26]>C1(C)C=CC=CC=1>[OH:16][C:15]1[C:10]2[C:8](=[O:9])[C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[OH:7])[CH:17]([C:24](=[O:27])[CH2:25][CH3:26])[C:11]=2[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
56.6 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Name
Quantity
1750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
26.2 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
27.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
26.2 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then heated for 1 hour at a temperature of about 85° C.
Duration
1 h

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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